molecular formula C18H22BNO2 B6342269 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester CAS No. 1402172-13-7

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester

Cat. No. B6342269
CAS RN: 1402172-13-7
M. Wt: 295.2 g/mol
InChI Key: BFKLDGUTAWGJTI-UHFFFAOYSA-N
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Description

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester (2-TPBP) is an organic compound that has recently become an important tool in the field of synthetic organic chemistry. It is a versatile reagent that can be used in a variety of ways to create a variety of compounds. It has been used in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, it has a wide range of applications in biochemistry, medicinal chemistry, and other fields of science.

Mechanism of Action

The mechanism of action of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester is based on its ability to form a complex with a palladium catalyst. This complex then acts as a catalyst for the formation of aryl or alkyl halide bonds. The reaction is highly efficient, with yields of up to 99%.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have a protective effect against oxidative stress and to be an effective inhibitor of tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester in laboratory experiments is its high efficiency. The reaction is highly efficient, with yields of up to 99%. In addition, it is relatively easy to synthesize, and the reaction can be carried out in an inert atmosphere. The main limitation of using this compound is the need for a palladium catalyst, which can be expensive and difficult to obtain.

Future Directions

The use of 2-(3-Tolyl)pyridine-4-boronic acid pinacol ester in scientific research is still in its early stages, and there are a number of potential future directions for its use. For example, it could be used in the synthesis of more complex organic molecules, such as peptides and proteins. In addition, it could be used in the synthesis of metal complexes for use in catalysis, electrochemistry, and drug delivery. Finally, it could be used to synthesize organic compounds for use in biochemistry and medicinal chemistry.

Synthesis Methods

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester can be synthesized in a variety of ways. The most commonly used synthesis method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a boronic acid pinacol ester and an aryl or alkyl halide. This reaction is catalyzed by a palladium catalyst and is usually carried out in an inert atmosphere. The reaction is highly efficient, with yields of up to 99%.

Scientific Research Applications

2-(3-Tolyl)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It can be used as a catalyst for the synthesis of polymers, pharmaceuticals, and other compounds. It can also be used to synthesize metal complexes, which can be used in catalysis, electrochemistry, and drug delivery. In addition, it has been used in the synthesis of organic compounds for use in biochemistry and medicinal chemistry.

properties

IUPAC Name

2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO2/c1-13-7-6-8-14(11-13)16-12-15(9-10-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLDGUTAWGJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140080
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1402172-13-7
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402172-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(3-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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